7-Methoxy-1H-pyrazolo[3,4-c]pyridine 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 76006-10-5
VCID: VC2234076
InChI: InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
SMILES: COC1=NC=CC2=C1NN=C2
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

7-Methoxy-1H-pyrazolo[3,4-c]pyridine

CAS No.: 76006-10-5

Cat. No.: VC2234076

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1H-pyrazolo[3,4-c]pyridine - 76006-10-5

Specification

CAS No. 76006-10-5
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 7-methoxy-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Standard InChI Key OKNTXLHECGMQSA-UHFFFAOYSA-N
SMILES COC1=NC=CC2=C1NN=C2
Canonical SMILES COC1=NC=CC2=C1NN=C2

Introduction

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by its pyrazolo[3,4-c]pyridine core with a methoxy group at the 7-position. Its molecular formula is C₇H₇N₃O, and it has a molecular weight of 149.15 g/mol . This compound is notable for its structural features that contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the use of ultrasound-assisted synthesis, which has been shown to be effective in creating these compounds. The synthesis often starts from preformed pyrazole or pyridine derivatives.

Biological Activities

7-Methoxy-1H-pyrazolo[3,4-c]pyridine exhibits significant biological activity, particularly as an inhibitor of tropomyosin receptor kinases. These kinases play crucial roles in cell proliferation and differentiation. The compound interacts with the active site of these kinases, preventing their activation and disrupting downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for various cellular functions.

Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
7-Methoxy-1H-pyrazolo[3,4-c]pyridineMethoxy group at the 7-positionEnhances reactivity and biological activity
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridineBromine atom at the 3-positionEnhanced reactivity due to bromine substitution
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridineIodine atom at the 6-positionVaries in reactivity due to different halogen types
5-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridineBromine and iodine atoms at different positionsAlters biological activity compared to others

Research Findings and Applications

Research indicates that 7-Methoxy-1H-pyrazolo[3,4-c]pyridine interacts with various enzymes and proteins, modulating their activity. These interactions are critical in regulating cellular processes such as growth, differentiation, and apoptosis. Further studies are needed to elucidate its complete mechanism of action and potential therapeutic applications in diseases where kinase signaling is disrupted.

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